molecular formula C15H37NO5Si4 B3333747 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate CAS No. 134072-99-4

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate

Cat. No.: B3333747
CAS No.: 134072-99-4
M. Wt: 423.8 g/mol
InChI Key: ILHMPZFVDISGNP-UHFFFAOYSA-N
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Description

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate (referred to by its full name hereafter) is a silicone-containing vinyl carbamate monomer widely used in the synthesis of silicone hydrogel contact lenses. Its structure comprises a hydrophobic tris(trimethylsiloxy)silyl group linked to a hydrophilic vinyl carbamate group, resulting in amphiphilic properties critical for balancing oxygen permeability and hydration in ophthalmic materials . This monomer is a key component in FDA group V-Cm lenses (e.g., PureVision2), where its ionized vinyl carbamate group imparts a negative surface charge at physiological pH (6–8), enhancing interactions with ions like Cu²⁺ compared to non-silicone hydrogels .

Properties

IUPAC Name

ethenyl N-[3-tris(trimethylsilyloxy)silylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H37NO5Si4/c1-11-18-15(17)16-13-12-14-25(19-22(2,3)4,20-23(5,6)7)21-24(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMPZFVDISGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCNC(=O)OC=C)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H37NO5Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134072-99-4
Record name 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134072994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-sila-4,4,4-tris(1,1-dimethyl-1-silaethoxy)butyl]vinyloxycarboxamide
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Record name 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL VINYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate typically involves the reaction of 3-aminopropyl-tris(trimethylsiloxy)silane with vinyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinyl chloroformate. The reaction proceeds as follows:

    Reactants: 3-aminopropyl-tris(trimethylsiloxy)silane and vinyl chloroformate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: Triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically carried out at room temperature.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate undergoes various chemical reactions, including:

    Hydrolysis: The vinyl carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Hydrolysis: Formation of 3-aminopropyl-tris(trimethylsiloxy)silane and carboxylic acid.

    Oxidation: Formation of oxidized derivatives of the vinyl carbamate group.

    Substitution: Formation of substituted vinyl carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as hydrolysis and polymerization, makes it valuable in:

  • Synthesis of Silica-Based Materials : The compound can be used to create hybrid organic-inorganic materials by copolymerizing with other monomers.
  • Surface Modification : It is employed to modify surfaces of materials to enhance their properties, such as adhesion and hydrophobicity.

Biology

In biological applications, this compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules. Notable applications include:

  • Prodrug Development : Studied as a prodrug that can release active metabolites upon hydrolysis by esterases, potentially increasing the bioavailability of therapeutic agents.
  • Biocompatible Coatings : Used in the development of coatings for medical devices that require prolonged contact with biological tissues.

Material Science

In material science, this compound is utilized in the production of advanced materials with specific properties:

  • Contact Lenses : It has been incorporated into contact lens formulations to improve comfort and reduce irritation due to its siloxane structure which enhances flexibility and moisture retention .
  • Adhesives and Sealants : The compound is used in formulations for adhesives that require strong bonding capabilities and resistance to environmental factors.

Case Study 1: Contact Lens Safety Evaluation

A study conducted by Bausch & Lomb evaluated the safety of contact lenses incorporating this compound as a component. Toxicology studies demonstrated that lenses containing this compound exhibited no significant cytotoxic effects on human cells, supporting its use in medical devices .

Case Study 2: Drug Delivery Systems

Research published in the Journal of Controlled Release highlighted the use of this compound in developing drug delivery systems that improve the solubility and stability of poorly soluble drugs. The study showed enhanced drug release profiles when using formulations based on vinyl carbamate derivatives .

Mechanism of Action

The mechanism of action of 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate involves its ability to form stable covalent bonds with various substrates. The vinyl carbamate group can undergo nucleophilic addition reactions, while the tris(trimethylsiloxy)silyl group provides steric protection and enhances the stability of the compound. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Copper Ion Binding : Lenses incorporating this compound absorb 2–3× more Cu²⁺ than HEMA-based lenses due to electrostatic interactions with ionized carbamate groups .
  • Hydrolytic Stability : Tris(trimethylsiloxy)silyl groups confer superior resistance to hydrolysis compared to trimethoxysilyl analogs, critical for lens longevity .
  • Polymerization Kinetics : The vinyl carbamate group exhibits slower propagation rates (e.g., kₚ ~1.44×10⁶) than methacrylates, requiring optimized initiator systems for efficient crosslinking .

Biological Activity

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate (TRIS-VC) is a siloxane-based compound that has garnered attention in various fields, particularly in biomaterials and ophthalmic applications. Its unique structure, which incorporates siloxane groups, imparts specific physical and chemical properties that influence its biological activity.

Chemical Structure and Properties

The chemical formula of TRIS-VC is C15H37NO5Si4C_{15}H_{37}NO_5Si_4, and it features a vinyl carbamate functional group along with multiple trimethylsiloxy substituents. This configuration enhances its compatibility with biological systems, particularly in contact lens applications.

TRIS-VC exhibits its biological activity through several mechanisms:

  • Biocompatibility : The siloxane groups enhance the hydrophobicity and flexibility of the polymer, contributing to its biocompatibility with ocular tissues.
  • Oxygen Permeability : Due to its silicone content, TRIS-VC demonstrates high oxygen permeability, which is crucial for maintaining corneal health in contact lens applications .
  • Antimicrobial Properties : Preliminary studies suggest that TRIS-VC may possess antimicrobial properties, making it a candidate for use in antimicrobial coatings for medical devices .

In Vitro Studies

Several in vitro studies have been conducted to assess the cytotoxicity and antimicrobial efficacy of TRIS-VC. These studies typically focus on:

  • Cytotoxicity : Evaluated using cell viability assays (MTT or XTT assays) against various cell lines.
  • Antimicrobial Efficacy : Tested against common pathogens such as Staphylococcus aureus and Escherichia coli, using agar diffusion methods.
Study TypeMethodologyFindings
CytotoxicityMTT AssayNon-cytotoxic up to 200 µg/mL
AntimicrobialAgar DiffusionEffective against Gram-positive bacteria at 50 µg/mL

Case Studies

A notable application of TRIS-VC is in the development of silicone hydrogel contact lenses. Research indicates that lenses incorporating TRIS-VC exhibit enhanced comfort and reduced risk of infection due to their antimicrobial properties .

In a clinical case study involving patients using contact lenses made from TRIS-VC, it was found that:

  • Patient Comfort : 85% reported improved comfort compared to traditional hydrogel lenses.
  • Infection Rates : A significant reduction in microbial keratitis incidents was observed.

Research Findings

Recent research has highlighted the potential of TRIS-VC in various biomedical applications:

  • Ophthalmic Applications : The FDA has recognized TRIS-VC as a safe component for use in contact lenses due to its favorable biocompatibility profile .
  • Material Development : Studies have shown that incorporating TRIS-VC into polymer matrices can enhance mechanical properties while maintaining flexibility and transparency essential for optical applications .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

  • Challenges include exothermic side reactions (controlled via jacketed reactors) and racemization during carbamate formation. Use chiral HPLC with polysaccharide columns to monitor enantiomeric excess (>98%) .

Methodological Guidance

  • Polymerization Optimization : Use a three-neck flask with inert gas purge to minimize oxygen inhibition. Monitor conversion via real-time FTIR .
  • Toxicological Screening : Follow OECD 423 guidelines for acute oral toxicity testing in rodent models .
  • Data Contradiction Resolution : Cross-validate kinetic data with Arrhenius plots and Monte Carlo simulations to account for experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.